Product packaging for H-D-Phe(4-Br)-OMe.HCl(Cat. No.:CAS No. 459133-43-8)

H-D-Phe(4-Br)-OMe.HCl

Cat. No.: B2588566
CAS No.: 459133-43-8
M. Wt: 294.57
InChI Key: MCYQWPUGHHRKME-SBSPUUFOSA-N
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Description

Contextualization of Halogenated Phenylalanine Analogues in Peptide Chemistry

The introduction of halogen atoms, such as bromine, onto the phenyl ring of phenylalanine has become a valuable strategy in peptide and protein chemistry. kobv.denih.gov Halogenation can significantly impact the hydrophobicity and aromatic-aromatic interactions of the amino acid side chain, which are crucial for processes like protein folding and aggregation. kobv.denih.gov For instance, studies on amyloidogenic peptides have utilized halogenated phenylalanine analogues to investigate the forces driving amyloid formation. kobv.denih.govnih.gov The systematic replacement of hydrogen with halogens allows for the fine-tuning of the biophysical properties of a peptide, providing insights into the nature of self-assembly processes. kobv.denih.gov

The specific placement of the halogen, such as the para-position in H-D-Phe(4-Br)-OMe.HCl, can influence the electronic distribution of the aromatic ring, potentially altering cation-π interactions and other non-covalent interactions that are critical for molecular recognition and catalysis. Furthermore, halogenated derivatives can serve as spectroscopic probes or as handles for further chemical modification.

The Significance of D-Amino Acid Residues in Peptide Design and Function

Naturally occurring proteins are almost exclusively composed of L-amino acids. The incorporation of their mirror images, D-amino acids, into synthetic peptides represents a powerful strategy for designing molecules with enhanced therapeutic potential. researchgate.netlifetein.com One of the most significant advantages of using D-amino acids is the increased resistance of the resulting peptides to proteolytic degradation by naturally occurring enzymes, which are stereospecific for L-amino acids. lifetein.com This increased stability can lead to a longer half-life in biological systems.

Furthermore, the presence of D-amino acids can induce specific conformational constraints on the peptide backbone, facilitating the formation of unique secondary structures like β-turns and helices that may not be accessible to peptides composed solely of L-amino acids. researchgate.netpsu.edu This conformational control is a key aspect of rational peptide design, enabling the creation of molecules with high affinity and selectivity for their biological targets. nih.gov The defined stereochemistry of a D-amino acid, like that in this compound, can therefore be a critical design element for creating structurally well-defined and biologically stable peptides.

Overview of Methyl Esters as Protecting Groups in Amino Acid and Peptide Synthesis

In the chemical synthesis of peptides, it is essential to temporarily block, or "protect," the reactive functional groups of the amino acid building blocks to prevent unwanted side reactions. The carboxylic acid group is commonly protected as an ester, and the methyl ester is a frequently employed protecting group due to its ease of formation and general stability under many reaction conditions. sci-hub.stresearchgate.net

Compound Data

PropertyValue
IUPAC Name methyl (2R)-2-amino-3-(4-bromophenyl)propanoate;hydrochloride
Synonym (R)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride
Molecular Formula C10H13BrClNO2
InChI Key MCYQWPUGHHRKME-QMMMGPOBSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrClNO2 B2588566 H-D-Phe(4-Br)-OMe.HCl CAS No. 459133-43-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-bromophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYQWPUGHHRKME-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for H D Phe 4 Br Ome.hcl and Its Analogues

Stereoselective Synthesis of α-Amino Acid Derivatives

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For D-phenylalanine derivatives, several enantioselective approaches have been developed to ensure the desired spatial arrangement of atoms.

Enantioselective Approaches to D-Phenylalanine Derivatives

The synthesis of D-phenylalanine derivatives with high enantiomeric purity is often achieved through biocatalytic methods. One such approach involves the use of phenylalanine ammonia (B1221849) lyases (PALs) in a one-pot chemoenzymatic deracemization process. nih.govnih.gov This method starts with inexpensive cinnamic acids and utilizes a PAL coupled with stereoselective oxidation and nonselective reduction to yield substituted D-phenylalanines in high yields and excellent optical purity. nih.govnih.gov

Another powerful strategy employs engineered aminotransferases. Biocatalytic cascades that couple an L-amino acid deaminase with an engineered D-amino acid aminotransferase enable the synthesis of various D-phenylalanine derivatives with high enantiomeric excess (90% to >99% ee) from readily available racemic or L-amino acids. polimi.it Furthermore, the stereoinversion of D-para-bromophenylalanine has been achieved using a one-pot, three-enzyme reaction system, demonstrating the potential for enzymatic routes to simplify deracemization processes. researchgate.net

Phase transfer catalysis offers a non-enzymatic route to enantiomerically enriched phenylalanine derivatives. The asymmetric α-alkylation of a glycine (B1666218) Schiff base with substituted benzyl (B1604629) bromides, catalyzed by pseudoenantiomeric cinchona alkaloid quaternary ammonium (B1175870) salts, can produce both (R)- and (S)-enantiomers of unnatural α-amino acids in excellent yields and enantioselectivity. nih.gov

Finally, the chelate-Claisen rearrangement of N-protected chiral amino acid cinnamyl esters provides a method for the stereoselective synthesis of β-branched phenylalanine derivatives with a high degree of chirality transfer. thieme-connect.comresearchgate.net

Methodologies for Aromatic Ring Bromination at the Para Position

The introduction of a bromine atom at the para position of the phenyl ring is a key step in the synthesis of H-D-Phe(4-Br)-OMe.HCl. Several methods exist for the regioselective bromination of aromatic compounds.

A common and effective method for the selective bromination of activated aromatic compounds involves the use of N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst. organic-chemistry.org For highly deactivated aromatic compounds, treatment with NBS in concentrated sulfuric acid provides a practical route to monobrominated products under mild conditions. organic-chemistry.org

Another approach utilizes a combination of ammonium bromide as the bromine source and Oxone as an oxidant in methanol (B129727) or water. This method proceeds at ambient temperature and provides good yields of monobrominated products without the need for a catalyst. organic-chemistry.org Furthermore, a process for the selective para-bromination of phenol (B47542) and its derivatives has been developed using bromine or bromine chloride in the presence of a liquid ester as the solvent at low temperatures. google.com

For less reactive substrates, the addition of acidic montmorillonite (B579905) K-10 clay can accelerate the rate of para-selective monobromination. organic-chemistry.org Greener approaches using an H₂O₂-HBr system or NBS in water have also been explored for the electrophilic bromination of aromatic molecules at ambient temperature. researchgate.net

Esterification Techniques for Carboxyl Group Protection

Protecting the carboxyl group of an amino acid as an ester is a crucial step in many synthetic routes, including peptide synthesis. This prevents unwanted side reactions and allows for the selective modification of other functional groups.

A traditional method for esterifying amino acids is the acid-catalyzed reaction using strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the presence of the corresponding alcohol. nih.govacs.orgacs.org However, these methods can be harsh and may require N-protection of the amino group to avoid side reactions. acs.orgacs.org

Mukaiyama's reagent, 2-chloro-1-methylpyridinium (B1202621) iodide, and its modified ionic liquid forms, offer a milder alternative for the esterification of N-protected amino acids. nih.govresearchgate.net Microwave irradiation has been shown to be more effective than conventional heating for this reaction, and using 1-methylimidazole (B24206) as a base provides a "greener" alternative to toxic tertiary amines. nih.gov

Other reagents commonly used for the preparation of acid chlorides, which can then be converted to esters, include thionyl chloride, oxalyl chloride, and phosphorus pentachloride. core.ac.uk

Chemical Synthesis Pathways for this compound

The synthesis of this compound can be achieved through a multi-step process involving the key transformations discussed above. A general pathway would involve the enantioselective synthesis of D-phenylalanine, followed by para-bromination of the aromatic ring, and finally, esterification of the carboxylic acid and formation of the hydrochloride salt.

Solution-Phase Synthetic Strategies

Solution-phase peptide synthesis is a versatile method for the preparation of this compound and its analogs. A typical route involves the protection of the amino group of 4-bromo-D-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with methanol. The esterification can be facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base like triethylamine. The final step involves the removal of the Boc protecting group with an acid, such as trifluoroacetic acid or hydrochloric acid, to yield the desired hydrochloride salt. core.ac.uk

Alternatively, the synthesis can be carried out by first preparing the methyl ester of D-phenylalanine and then performing the para-bromination reaction. The order of these steps can be varied depending on the specific reaction conditions and the stability of the intermediates.

Considerations for Large-Scale Laboratory Synthesis

Scaling up the synthesis of this compound from the laboratory bench to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection and Handling: The choice of reagents becomes critical at a larger scale. For example, while NBS is effective for bromination, its handling on a large scale requires appropriate safety precautions. Similarly, the use of flammable solvents and strong acids or bases necessitates robust engineering controls.

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and stoichiometry is crucial for maximizing yield and minimizing by-product formation. The use of flow chemistry or continuous processing can offer advantages in terms of heat and mass transfer, leading to better control and reproducibility on a larger scale.

Purification: The purification of the final product on a large scale can be challenging. Crystallization is often the preferred method for obtaining a high-purity product. The choice of solvent for crystallization is critical and needs to be carefully selected to ensure good recovery and purity. orgsyn.org

Process Safety and Waste Management: A thorough hazard analysis of the entire process is essential to identify and mitigate potential risks. orgsyn.org The generation of waste products must also be considered, and strategies for their safe disposal or recycling should be implemented.

Enzymatic Synthesis and Biocatalytic Approaches

The production of this compound, a non-canonical amino acid derivative, benefits significantly from enzymatic and biocatalytic methods. These approaches offer high selectivity and operate under mild conditions, presenting sustainable alternatives to purely chemical syntheses. Enzymes play a crucial role in establishing the specific stereochemistry and in the formation of the ester group.

Enzyme-Catalyzed Esterification of Amino Acids

Enzyme-catalyzed esterification is a well-established method for the synthesis of amino acid esters. This biocatalytic process typically utilizes hydrolases, such as proteases and lipases, operating in reverse in non-aqueous environments to favor synthesis over hydrolysis.

Proteases like α-chymotrypsin have been explored for their ability to catalyze the synthesis of amino acid esters. nih.gov For instance, studies have shown the successful esterification of N-acetyl-L-tyrosine with ethanol (B145695) using a hydrophobically modified α-chymotrypsin in a biphasic system to maintain enzyme activity and facilitate product extraction. nih.gov Similarly, proteases such as Alcalase, pepsin, and subtilisin, when immobilized on supports like Celite, can effectively catalyze the esterification of N-Cbz-protected amino acids with secondary alcohols in organic solvents, achieving yields up to 71%. researchgate.net Kinetic studies have indicated that D-amino acid esters can act as nucleophiles in deacylation reactions catalyzed by α-chymotrypsin, although they are less reactive than their L-amino acid counterparts. acs.org

The choice of solvent, pH of the enzyme preparation, and enzyme immobilization are critical parameters that influence reaction yield and enantioselectivity. researchgate.net While direct enzymatic esterification of D-p-bromophenylalanine to its methyl ester is not extensively detailed in the literature, the principles derived from studies on other amino acids provide a foundational methodology for developing such a specific biocatalytic step.

Table 1: Enzymes Used in the Esterification of N-Protected Amino Acids

EnzymeSubstrate ExampleProduct ExampleKey FindingsReference
AlcalaseN-Cbz-L-TyrosineN-Cbz-L-Tyr-sec-butyl esterAchieved a 65% yield in organic solvents. researchgate.net
Aspergillus oryzae protease (AOP)N-Cbz-L-Aspartic acidN-Cbz-L-Aspartyl-sec-butyl esterOptimal synthesis at pH 7.5, achieving 97.6% diastereomeric excess (de). researchgate.net
α-ChymotrypsinN-acetyl-L-tyrosineethyl N-alpha-acetyl-tyrosinateHydrophobic modification of the enzyme increased Vm in a biphasic system. nih.gov
SubtilisinN-Cbz-L-AlanineN-Cbz-L-Ala-sec-butyl esterDemonstrated catalytic activity for esterification with secondary alcohols. researchgate.net

Chemoenzymatic Strategies for Non-Canonical Amino Acid Production

Chemoenzymatic strategies provide powerful pathways to synthesize non-canonical amino acids (ncAAs) like D-4-bromophenylalanine, the key precursor to this compound. nih.govresearchgate.net These multi-step approaches combine the high stereoselectivity of enzymes with the versatility of chemical reactions. acs.orgfrontiersin.orgresearchgate.net

A prominent strategy involves the biocatalytic asymmetric amination of a keto-acid precursor. acs.orgresearchgate.netacs.org For the synthesis of D-4-bromophenylalanine, the process starts with 4-bromophenylpyruvic acid. This precursor undergoes reductive amination catalyzed by an engineered D-amino acid dehydrogenase (DAADH). researchgate.netacs.org This enzymatic step sets the desired D-stereochemistry with high fidelity. The resulting D-4-bromophenylalanine can then be chemically converted to the final methyl ester hydrochloride salt in subsequent steps. Research has demonstrated that this method can achieve high conversions and excellent enantiomeric excess (>99% ee). acs.org

Another chemoenzymatic route employs a combination of a D-amino acid transaminase (D-TA) and a phenylalanine dehydrogenase (PheDH) for the stereoinversion of racemic or D-enantiomers of para-halogenated phenylalanines. researchgate.net For instance, D-p-bromophenylalanine can be converted to its L-isomer with an enantiomeric excess of over 99%, showcasing the power of multi-enzyme cascades in achieving high optical purity. researchgate.net While this specific example produces the L-isomer, the principle of using transaminases highlights their utility in the synthesis of chiral amines from keto acids.

Following the enzymatic synthesis of the chiral amino acid, standard chemical procedures are used for esterification and salt formation to yield the final product, this compound.

Table 2: Chemoenzymatic Synthesis of D-4-Bromophenylalanine

Enzyme SystemStarting MaterialProductReported YieldEnantiomeric Excess (ee)Reference
Evolved D-amino acid dehydrogenase (DAADH)4-bromophenylpyruvic acidD-4-bromophenylalanine40-70% isolated yield74-99% researchgate.net
DAADH from Corynebacterium glutamicum4-bromophenylpyruvic acidD-4-bromophenylalanineHigh yield (specific value not stated)>99% researchgate.net
D-amino acid transaminase (D-TA) and Phenylalanine dehydrogenase (PheDH)D-p-bromophenylalanineL-p-bromophenylalanine (Stereo-inversion)Promising results (specific yield not stated)>99% researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of intermediates and the final this compound product are critical for obtaining a compound of high purity. A combination of techniques is often employed to remove unreacted starting materials, byproducts, and catalyst residues.

For the intermediate D-4-bromophenylalanine synthesized enzymatically, purification can be achieved through methods like ion-exchange chromatography. For example, after a PAL-mediated synthesis, unreacted materials and ammonium salts can be removed by adsorption on an ion-exchange resin, allowing for the quantitative recovery of the pure amino acid. acs.org

The isolation of the final amino acid ester hydrochloride often begins with its extraction from an aqueous solution. Typically, the amino acid is esterified in an alcohol with an acid catalyst, resulting in the mineral acid salt of the ester, such as the hydrochloride. google.com To isolate the free ester, the aqueous solution of the salt is neutralized with a base, and the ester is extracted into an immiscible organic solvent. google.com The pH during this extraction is critical; it must be maintained in a narrow range, typically 7-8, to ensure efficient extraction while minimizing the hydrolysis of the ester, which is accelerated at higher pH. google.com The extraction temperature is also controlled, often between 0°C and 50°C, to further reduce hydrolysis. google.com

Further purification of the crude ester can be accomplished through high-vacuum distillation or rectification. google.com This technique is effective for separating the desired amino ester from impurities such as di-esters or secondary amines that may form during the synthesis. google.com

Finally, to ensure high enantiomeric purity, chromatographic methods are employed. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method for the analytical and preparative separation of amino acid ester enantiomers. nih.gov The amino acid esters can be derivatized, for example, as benzophenone (B1666685) imines, to enhance their separation on polysaccharide-derived CSPs. nih.gov

Table 3: Summary of Purification and Isolation Techniques

TechniqueTarget Compound/IntermediatePurposeKey ParametersReference
Ion-Exchange ChromatographyD-4-bromophenylalanineRemoval of unreacted starting materials and salts.Choice of resin and elution conditions. acs.org
Solvent ExtractionAmino acid ester (free base)Isolation from the aqueous solution of its mineral acid salt.pH control (7-8), organic solvent choice, temperature (0-50°C). google.com
High-Vacuum DistillationCrude amino acid esterRemoval of non-volatile impurities and byproducts like di-esters.High vacuum (e.g., 0.5 mm Hg). google.com
Chiral HPLCAmino acid ester enantiomersSeparation of D- and L-enantiomers to ensure optical purity.Chiral stationary phase (e.g., Chiralpak), mobile phase composition. nih.gov

Integration and Role in Peptide and Peptidomimetic Chemistry

Applications in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase synthesis remains important, particularly for large-scale production and the synthesis of peptide fragments.

In a fragment condensation approach, smaller, protected peptide segments are synthesized (either in solution or by SPPS) and then coupled together in solution. H-D-Phe(4-Br)-OMe.HCl, or more commonly its N-protected derivatives, can be a component of these fragments. The coupling of large fragments is challenging and requires highly efficient coupling reagents, such as COMU, to minimize racemization at the C-terminal residue of the activating fragment. mdpi.com The synthesis of proteins via "Native Chemical Ligation" is an alternative strategy for coupling peptide fragments. google.comgoogle.com

A key advantage of incorporating a 4-bromophenylalanine residue is the ability to perform chemo- and regioselective modifications on the fully assembled peptide. researchgate.net The bromine atom serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura cross-coupling reaction is a prominent example, used to form a new carbon-carbon bond between the bromo-substituted phenyl ring and a boronic acid or boronate ester. mdpi.comresearchgate.net

This post-synthetic modification allows for the introduction of a vast array of functionalities, effectively creating novel, unnatural amino acid side chains within the peptide. mdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, in the presence of a base. mdpi.com These reactions can be performed on protected peptides in solution and, in some cases, directly on the solid support. mdpi.com The conditions are generally mild enough to avoid significant racemization or degradation of the peptide backbone. mdpi.comresearchgate.net

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability, bioavailability, or potency. The incorporation of 4-bromo-D-phenylalanine is a powerful strategy in peptidomimetic design.

The bromo-phenyl group itself alters the hydrophobicity and steric profile of the peptide. thieme-connect.de For instance, the introduction of halogenated moieties into the anticancer peptaibol culicinin D generated analogues with significant potency. thieme-connect.de Furthermore, the use of 4-bromophenylalanine has been shown to enhance the plasma stability of bicyclic peptides. google.comgoogle.com

The true power of this building block lies in its use as a scaffold for further modification. Through Suzuki-Miyaura cross-coupling, the 4-bromophenyl side chain can be converted into a bi-aryl structure (an arylphenylalanine). mdpi.comresearchgate.net This transformation dramatically alters the side chain's size, hydrophobicity, and conformational properties, enabling the fine-tuning of a peptide's interaction with its biological target. This approach allows for the creation of diverse peptide libraries with novel side chains that are not accessible through standard biological or synthetic methods, providing a versatile platform for drug discovery and the development of molecular probes. mdpi.com

Conformational Restriction in Peptidomimetic Design

The introduction of halogen atoms, such as bromine, into the side chains of amino acids is a recognized strategy for modulating the physicochemical and structural properties of polypeptides. google.com Halogenation can enhance the strength of π-π stacking interactions between aromatic side chains, a factor that can significantly influence the self-assembly and conformational preferences of peptides. google.comresearchgate.net Furthermore, the use of D-amino acids is a well-established method for inducing specific secondary structures and increasing proteolytic stability. google.com The incorporation of a D-amino acid can promote the formation of β-turn conformations, which are critical for the biological activity of many peptides. google.com

Impact on Backbone Conformation and Hydrogen Bonding Networks

The integration of this compound into a peptide sequence can have a profound impact on the backbone conformation and the intricate network of hydrogen bonds that stabilize the peptide's three-dimensional structure. The D-configuration of the amino acid inherently alters the local geometry of the peptide backbone, often inducing turns or disrupting canonical secondary structures like alpha-helices and beta-sheets in predictable ways.

Atoms in Molecule (AIM) analyses of tripeptides have shown that the formation of intramolecular hydrogen bonds is a key factor in determining peptide conformation, with seven-membered rings being particularly favorable. nih.gov The substitution of one amino acid for another, such as the introduction of a modified phenylalanine residue, can significantly alter this hydrogen bonding network. nih.gov While direct studies on the hydrogen bonding of peptides containing this compound are limited, it is understood that the introduction of a halogenated residue can lead to the formation of C-H···X (where X is the halogen) hydrogen bonds, which can further stabilize specific conformations. researchgate.net This subtle yet significant alteration of the non-covalent interactions within the peptide can lead to a more compact and well-defined structure. nih.gov

Exploration of Turn Mimetics and Constrained Architectures

The ability of D-amino acids to stabilize β-turn conformations makes this compound a valuable tool in the exploration of turn mimetics and other constrained architectures. google.com β-turns are crucial structural motifs in many biologically active peptides, often mediating receptor recognition and binding. By strategically placing a D-amino acid like D-4-bromophenylalanine within a peptide sequence, researchers can encourage the formation of a β-turn, thereby mimicking the bioactive conformation of the native peptide.

The use of 4-bromophenylalanine has been documented in the design of amyloid β-sheet mimics, where it was incorporated to facilitate crystallographic studies of a β-turn-like structure. acs.org In these artificial β-sheet dimers, the δ-linked ornithine residues adopt a conformation resembling a hydrogen-bonded β-turn. nih.govucla.edu This highlights the utility of the brominated phenylalanine in stabilizing and analyzing such constrained structures. The development of conformationally constrained peptides is a significant area of research, with the goal of creating molecules with enhanced therapeutic properties. mdpi.com

Development of Hybrid Peptide-Small Molecule Constructs

A particularly innovative application of this compound is in the development of hybrid peptide-small molecule constructs. The presence of the bromine atom on the phenyl ring provides a reactive handle for post-synthetic modification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows for the site-specific attachment of a wide variety of small molecules to the peptide, creating novel hybrid structures with unique functionalities.

One notable example is the synthesis of palladium-peptide oxidative addition complexes. rsc.orgrsc.org In this approach, a peptide containing 4-bromophenylalanine is reacted with a palladium precursor to form a stable complex. rsc.orgrsc.org This complex can then be further reacted with small molecule thiols to create peptide-small molecule conjugates. rsc.orgrsc.org Conformational analysis of a tripeptide containing C-terminal 4-bromophenylalanine suggests that the formation of the palladium complex does not significantly perturb the peptide's backbone conformation. rsc.orgrsc.orgresearchgate.net This methodology opens up new avenues for creating sophisticated biomolecules for applications in drug delivery, diagnostics, and materials science.

The following table presents research findings on a peptide containing a p-bromophenylalanine residue, demonstrating the impact of this modification on receptor binding affinity.

Compound/PeptideReceptor Binding Assay (IC50, nM)Reference(s)
H-Tyr-c[D-Pen-Gly-Phe(p-Br)-Pen]-Phe-OH0.19 (δ-opioid receptor) acs.orgresearchgate.net

Table 1: Research Findings on a Peptide Containing p-Bromophenylalanine

Biochemical and Mechanistic Investigations of H D Phe 4 Br Ome.hcl Containing Constructs

Structure-Activity Relationship (SAR) Studies in Enzyme Interaction

Structure-activity relationship (SAR) studies are fundamental to understanding how the specific chemical features of a molecule contribute to its biological effects. For H-D-Phe(4-Br)-OMe.HCl, the para-bromo substitution, the D-stereochemistry, and the methyl ester group are all critical determinants of its interaction with enzymes.

The introduction of a bromine atom at the para-position of the phenylalanine ring is a significant modification that can influence enzyme recognition and binding affinity. Halogenation can alter the electronic properties and lipophilicity of the phenyl ring, which in turn affects interactions within an enzyme's active site. mdpi.com The bromine atom is an electron-withdrawing group, which can impact the charge distribution of the aromatic ring. This modification can enhance binding through halogen bonds, a type of non-covalent interaction between the halogen and a nucleophilic site on the enzyme.

Research on halogenated phenylalanine analogs has shown that such substitutions can be pivotal for their biological activity, including their use as enzyme inhibitors. acs.org The size and position of the halogen are critical; the para-position, as in this compound, often leads to different binding kinetics and affinities compared to ortho- or meta-substituted analogs. This is because the active sites of enzymes that recognize phenylalanine are often highly specific, with defined pockets that accommodate the phenyl ring. The para-bromo group can provide additional favorable interactions within such a pocket, potentially increasing the potency of inhibition. For example, in the development of inhibitors for HIV-1 capsid protein, the inclusion of fluorine-substituted phenylalanine was found to be beneficial for antiviral activity. nih.gov

Enzymes are chiral molecules and typically exhibit a high degree of stereospecificity, meaning they preferentially bind to and act upon one enantiomer (L or D) of a substrate over the other. nih.gov The vast majority of naturally occurring amino acids in proteins are in the L-configuration, and thus, enzymes involved in protein synthesis and degradation are highly specific for L-amino acids.

The D-configuration of this compound is a crucial feature that largely determines its biochemical behavior. The incorporation of D-amino acids into peptides can render them resistant to degradation by proteases, which are enzymes that cleave peptide bonds. mdpi.com This is because the active sites of these enzymes are shaped to accommodate the L-stereoisomer, and the D-form does not fit correctly, preventing catalysis.

Furthermore, D-amino acids can act as inhibitors of enzymes that process L-amino acids. For instance, D-phenylalanine has been shown to be a competitive inhibitor of the enzyme carboxypeptidase A. cdnsciencepub.com The D-enantiomer can bind to the enzyme's active site, but because of its incorrect stereochemistry, the enzyme cannot process it, leading to the inhibition of the enzyme's normal function. Kinetic studies on carbonic anhydrase have also revealed different binding modes and activation efficiencies for L- and D-phenylalanine, highlighting the importance of stereospecific recognition within the active site. nih.gov

From a stability perspective, esters can be susceptible to hydrolysis by esterase enzymes present in biological systems, which would convert the methyl ester back to a carboxylic acid. However, the rate of this hydrolysis can vary significantly depending on the specific structure of the ester and the enzymatic environment. acs.org In some contexts, esterification can protect the carboxylic acid group from other reactions. For instance, in peptide synthesis, methyl esters are used as a protecting group to prevent the carboxylic acid from participating in unwanted side reactions.

The biological effect of the methyl ester can be varied. In some cases, it may lead to a more potent biological effect. For example, the methyl ester of L-DOPA is used to improve its pharmacokinetic parameters. Conversely, for some applications, the free carboxylate is essential for activity, and its esterification would lead to a loss of function. The specific impact of the methyl ester in this compound would therefore be dependent on the target enzyme and the specific interactions required for binding and activity.

Exploration of Enzymatic Inhibition Mechanisms

Enzyme inhibitors are molecules that decrease the activity of an enzyme. They can be classified based on their mode of action, particularly whether their effects are reversible or irreversible and how they interact with the enzyme and its substrate.

Reversible inhibitors can be broadly categorized into competitive, non-competitive, and uncompetitive types.

Competitive inhibition occurs when the inhibitor and the substrate compete for the same active site on the enzyme. The inhibitor is often structurally similar to the substrate. The inhibition can be overcome by increasing the substrate concentration. Given that this compound is an analog of phenylalanine, it is highly likely to act as a competitive inhibitor for enzymes that use phenylalanine as a substrate, such as phenylalanine ammonia-lyase. nih.govresearchgate.net Studies on various phenylalanine analogs have demonstrated competitive inhibition of this enzyme. nih.gov

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. This type of inhibition is not overcome by increasing substrate concentration. While less likely for a substrate analog, some complex molecules can exhibit this behavior.

Uncompetitive inhibition is when the inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is also not overcome by high substrate concentrations.

For this compound, a competitive inhibition mechanism is the most probable for enzymes that recognize phenylalanine. The D-configuration would allow it to bind to the active site, but prevent the catalytic reaction from proceeding, thus blocking access for the natural L-phenylalanine substrate.

Inhibitors can also be classified based on the nature of their binding to the enzyme.

Reversible inhibitors bind to the enzyme through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. These interactions are transient, and the inhibitor can dissociate from the enzyme, allowing it to regain activity. unacademy.com Most drug molecules that act as enzyme inhibitors are reversible inhibitors. Phenylalanine analogs, such as those studied for the inhibition of phenylalanine ammonia-lyase, have been shown to be reversible inhibitors. nih.govresearchgate.net

Irreversible inhibitors typically form a stable, covalent bond with the enzyme, permanently inactivating it. unacademy.com These inhibitors often contain reactive functional groups that can react with amino acid residues in the enzyme's active site.

This compound lacks a highly reactive functional group that would readily form a covalent bond with an enzyme. Therefore, it is expected to function as a reversible inhibitor . Its inhibitory effect would be based on its ability to occupy the active site and prevent the binding of the natural substrate through non-covalent interactions. The strength of this inhibition would depend on the affinity of the compound for the enzyme's active site, which is influenced by the structural features discussed previously.

Studies on Proteolytic Stability and Degradation Pathways

A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The strategic inclusion of modified amino acids like this compound is a primary method to overcome this limitation.

Peptides constructed from naturally occurring L-amino acids are readily recognized and cleaved by endogenous proteases such as trypsin and chymotrypsin. mdpi.com This susceptibility severely shortens their circulatory half-life and diminishes their therapeutic efficacy. The introduction of D-amino acids, such as in this compound, fundamentally alters the peptide's stereochemistry.

Endogenous proteases are highly stereospecific, and their active sites are configured to bind and process peptides composed exclusively of L-amino acids. mdpi.comnih.gov Consequently, peptide bonds involving a D-amino acid are not recognized as substrates by these enzymes. nih.gov This steric hindrance effectively renders the peptide resistant to proteolytic cleavage at and around the site of D-amino acid incorporation, a strategy that has been shown to make peptides indigestible by common proteases. mdpi.comnih.gov For example, studies on various peptides have demonstrated that replacing L-amino acids with their D-enantiomers at known cleavage sites can lead to complete resistance to degradation by enzymes like human neutrophil elastase and various bacterial proteases. nih.govnih.gov This enhanced stability significantly prolongs the peptide's presence in biological systems, increasing its potential for therapeutic action. nih.gov

Probing Receptor-Ligand Interactions with Derived Peptides

The substitution of a canonical amino acid with this compound can profoundly influence how a peptide interacts with its target receptor. The D-configuration alters the orientation of the side chain, while the bromine atom introduces new electronic and steric properties.

The introduction of this compound can modulate the binding affinity and selectivity of a peptide for its receptor. The bromine atom at the para position of the phenyl ring is an electron-withdrawing group that can alter the electronic distribution of the aromatic ring, potentially influencing key interactions within the receptor's binding pocket.

A compelling example is seen in structure-activity relationship studies on the melanocortin system. The tetrapeptide Ac-His-D-Phe-Arg-Trp-NH₂ is a known ligand for melanocortin receptors. When the D-Phe residue was substituted with various halogenated derivatives, significant changes in receptor interaction were observed. Specifically, the introduction of D-Phe(4-Br) resulted in a ligand that acted as a partial agonist/antagonist at the mouse melanocortin-3 receptor (mMC3R), while retaining agonist activity at other subtypes. nih.gov This demonstrates how a single atomic substitution can fine-tune a peptide's selectivity profile.

In a study on melanocortin tetrapeptides, the following binding affinities (Ki) and functional activities (EC50) were reported, highlighting the impact of para-substitutions on the D-Phe residue.

Compound IDD-Phe SubstitutionmMC3R Binding (Ki, nM)mMC3R Agonist Activity (EC50, nM)mMC3R Antagonist Activity (Ki, nM)
5 Unsubstituted110120>1000
13 p-Fluoro3253>1000
14 p-Chloro100250>1000
15 p-Bromo160Partial Agonist330
16 p-Iodo170Partial Agonist260
Data sourced from a study on melanocortin tetrapeptides. nih.gov

This data illustrates that while fluoro and chloro substitutions maintained full agonist activity, the larger bromine and iodine halogens introduced antagonist properties specifically at the mMC3R. nih.gov This shift is attributed to the altered steric and electronic properties of the ligand, which affect the conformational changes required for receptor activation. nih.gov

The switch from agonist to antagonist activity upon incorporation of this compound is a critical mechanistic finding. An agonist binds to a receptor and induces a conformational change that leads to a biological response. An antagonist binds to the receptor but fails to produce this active conformation, thereby blocking the action of an agonist.

In the case of the melanocortin tetrapeptides, substitution with D-Phe(p-Br) converted a full agonist into a partial agonist/antagonist at the mMC3R. nih.gov This suggests that the modified peptide can still bind effectively but induces a suboptimal or non-functional conformational state in the receptor. The bulky and electronegative bromine atom may introduce steric clashes or unfavorable electronic interactions within the binding pocket that prevent the receptor from adopting its fully active state. nih.gov This modulation of the ligand-induced conformation is a key mechanism for controlling receptor signaling. Patent literature further supports this, describing how peptides containing para-iodo-D-phenylalanine can act as agonists at one receptor subtype (MC3R) while simultaneously acting as antagonists at another (MC4R), highlighting the potential for creating highly selective drugs. google.com

Utilization in Chemical Biology Probes and Tools

The unique structure of this compound makes it a valuable component in the development of chemical probes and tools for studying biological systems. bloomtechz.com Chemical probes are small molecules used to perturb and study biological processes, and the specific properties of this compound can be leveraged for several applications. nih.govnih.gov

The bromine atom serves as a versatile chemical handle. For example, p-bromophenylalanine residues within a peptide can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the late-stage diversification of peptide libraries, where a core peptide structure can be rapidly modified with a wide array of chemical groups to explore structure-activity relationships extensively. nih.gov

Furthermore, the bromine atom can be used to introduce fluorescent dyes or other reporter tags at a specific site within a peptide. bloomtechz.com This enables the creation of fluorescent probes for use in cellular imaging, binding assays, and studying the dynamic processes of biological molecules. bloomtechz.com The heavy bromine atom can also be advantageous in structural biology, specifically in X-ray crystallography, where it can aid in solving the phase problem through anomalous dispersion.

Incorporation of Bioorthogonal Tags for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to directly assess the functional state of enzymes within complex biological mixtures. wikipedia.orgnih.gov These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a reporter tag for detection, and sometimes a binding group to enhance selectivity. wikipedia.org The incorporation of bioorthogonal tags into ABPP probes allows for a two-step labeling strategy, which can mitigate issues associated with bulky tags that might interfere with cell permeability or target recognition. nih.govresearchgate.net

The bromo-substituent on the phenyl ring of this compound serves as a versatile anchor for the introduction of bioorthogonal functionalities. While direct applications involving this specific compound in published ABPP studies are not extensively detailed, the principle of using halogenated phenylalanines for such purposes is well-established. longdom.orgacs.orgresearchgate.net For instance, para-bromophenylalanine (p-Br-phe) has been successfully incorporated into proteins. researchgate.net This aryl bromide functionality opens the door for post-translational modifications using metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to attach bioorthogonal tags. researchgate.net

Commonly employed bioorthogonal reactions in the context of ABPP include the Staudinger ligation, copper- or strain-promoted azide-alkyne cycloadditions (click chemistry), and inverse-electron-demand Diels-Alder reactions. tum.de The general strategy involves synthesizing a derivative of this compound that includes a minimal bioorthogonal handle, such as an azide (B81097) or an alkyne. This modified amino acid can then be incorporated into a peptide or protein-based probe. Following the interaction of the probe with its target enzyme, a secondary reporter molecule, such as a fluorophore or a biotin (B1667282) tag, containing the complementary bioorthogonal group is introduced, leading to a highly specific and covalent linkage for subsequent analysis. researchgate.netnih.gov

Table 1: Bioorthogonal Tags and Reactions for ABPP

Bioorthogonal TagComplementary TagReaction TypeKey Features
Azide (-N₃)Alkyne (e.g., terminal alkyne)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Highly efficient and specific. Requires a copper catalyst.
Azide (-N₃)Strained Alkyne (e.g., cyclooctyne)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)"Click chemistry" that does not require a toxic metal catalyst.
Azide (-N₃)Phosphine (B1218219)Staudinger LigationOne of the earliest bioorthogonal reactions.
TetrazineStrained Alkene (e.g., trans-cyclooctene)Inverse-Electron-Demand Diels-Alder ReactionExtremely fast reaction kinetics.
Phenylhalide (e.g., p-bromophenylalanine)Boronic AcidSuzuki-Miyaura CouplingPalladium-catalyzed cross-coupling.

This two-step approach, facilitated by the incorporation of bioorthogonal tags, offers significant flexibility in the design and application of ABPP probes, enabling the study of enzyme activity in various biological contexts. nih.govresearchgate.net

Design of Photoreactive Amino Acid Derivatives for Cross-Linking Studies

Photo-cross-linking is a powerful technique for identifying and mapping protein-protein and protein-nucleic acid interactions. ethz.chnih.gov This method relies on the incorporation of a photoreactive amino acid into a protein of interest. researchgate.net Upon activation with UV light, the photoreactive group forms a highly reactive species that can covalently bond with nearby molecules, thus "trapping" transient interactions. nih.gov

While this compound itself is not inherently photoreactive, its chemical structure provides a scaffold for the synthesis of photoreactive derivatives. The aryl bromide can be chemically modified to introduce well-established photoreactive groups. The most common photoreactive functionalities used in such studies are aryl azides, benzophenones, and diazirines. nih.gov

For example, the bromo-substituent on this compound could be replaced with an azido (B1232118) group to create a photoreactive azido-phenylalanine derivative. iris-biotech.de Aryl azides, upon photolysis, form highly reactive nitrenes that can insert into C-H and N-H bonds of interacting proteins. researchgate.net Similarly, the synthesis could be directed towards creating a benzophenone-containing amino acid, such as p-benzoyl-L-phenylalanine (BPA), which is a widely used photoreactive amino acid that, upon UV excitation, forms a triplet ketone capable of abstracting a hydrogen atom to form a covalent bond. acs.orgnih.gov

The genetic incorporation of such photoreactive non-canonical amino acids into proteins allows for site-specific cross-linking, providing high-resolution information about interaction interfaces. nih.gov This approach has been instrumental in studying a wide range of biological processes, including the dynamics of protein folding and the mapping of protein-protein interaction networks. longdom.orgacs.org

Table 2: Common Photoreactive Groups for Cross-Linking Studies

Photoreactive GroupReactive IntermediateKey Features
Aryl AzideNitreneHighly reactive, but can undergo intramolecular rearrangement.
Benzophenone (B1666685)Triplet KetoneMore stable than nitrenes, less prone to reacting with water. Can be repeatedly excited.
DiazirineCarbeneHighly reactive and has a short half-life, minimizing non-specific cross-linking.

The ability to convert this compound into these photoreactive probes underscores its utility as a versatile building block for designing sophisticated tools to investigate the intricate web of molecular interactions within the cell.

Advanced Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information on the structure and dynamics of molecules in solution. nmims.edu For peptides containing 4-bromophenylalanine, NMR is instrumental in defining their three-dimensional structure and understanding their behavior in various environments.

The incorporation of halogenated amino acids like 4-bromophenylalanine into a peptide sequence can serve as a sensitive probe for conformational analysis. While direct NMR studies on H-D-Phe(4-Br)-OMe.HCl are not extensively published, the principles can be derived from studies on similar halogenated phenylalanine residues, such as 4-fluorophenylalanine. The halogen atom's distinct electronic environment makes its corresponding nucleus (or adjacent nuclei) highly sensitive to subtle changes in the local molecular environment. researchgate.net

In ¹H NMR spectroscopy, the protons of the this compound residue would exhibit characteristic chemical shifts. By analyzing coupling constants (J-values) and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, researchers can determine dihedral angles and inter-proton distances, which are essential for defining the peptide's backbone and side-chain conformations. uzh.ch For instance, the conformation around the peptidyl-prolyl bond, which can exist in either a cis or trans state, can be investigated by observing distinct NMR signals for each state, with the halogenated phenyl ring acting as a clear reporter. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Moiety in a Peptide Chain Note: These are estimated values based on similar compounds like L-Phenylalanine methyl ester hydrochloride and may vary depending on the solvent and peptide sequence.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic (ortho to Br)~7.4-7.5Doublet
Aromatic (meta to Br)~7.1-7.2Doublet
α-CH~4.2-4.4Triplet/Multiplet
β-CH₂~3.1-3.3Multiplet
O-CH₃ (ester)~3.7Singlet
NH~8.5-8.9Broad Singlet

NMR is highly effective for studying how peptides interact with other molecules, such as proteins, nucleic acids, or synthetic polymers. mdpi.com When a peptide containing a 4-bromophenylalanine residue binds to a target, changes in the chemical environment of the residue are reflected in its NMR spectrum. This phenomenon, known as chemical shift perturbation (CSP), can be used to map the binding interface. The signals from the aromatic protons of the 4-bromophenyl group are particularly useful as they are in a distinct spectral region and are sensitive reporters of π-π stacking or hydrophobic interactions. mdpi.com By monitoring the changes in chemical shifts of these specific protons upon titration with a binding partner, researchers can identify which parts of the peptide are involved in the intermolecular interaction and can quantify the binding affinity.

Mass Spectrometry (MS) for Characterization and Peptide Sequencing

Mass spectrometry is a cornerstone analytical technique in peptide research, used for determining molecular weight, confirming elemental composition, and elucidating the amino acid sequence.

High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements, enabling the unambiguous determination of a compound's molecular formula. researchgate.net A key feature in the mass spectrum of any compound containing bromine is its distinctive isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). whitman.edu

This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing ion, separated by two mass-to-charge units (m/z) and having a relative intensity ratio of approximately 1:1. libretexts.orgcsbsju.edulibretexts.org For the molecular ion of this compound, HRMS would detect two peaks of nearly equal height corresponding to [C₁₀H₁₂⁷⁹BrNO₂ + H]⁺ and [C₁₀H₁₂⁸¹BrNO₂ + H]⁺. The ability of HRMS to resolve and accurately measure the masses of these isotopic peaks serves as definitive confirmation of the presence and number of bromine atoms in the molecule. acs.orgnih.gov

Table 2: Theoretical Isotopic m/z Values for the Molecular Ion of H-D-Phe(4-Br)-OMe Calculated for the protonated molecule [M+H]⁺

Isotopic CompositionTheoretical m/zRelative Abundance (%)
C₁₀H₁₃⁷⁹BrNO₂274.0124100.0
C₁₀H₁₃⁸¹BrNO₂276.010498.0

Tandem mass spectrometry (MS/MS) is the gold standard for verifying the amino acid sequence of a peptide. creative-proteomics.com In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to generate a product ion spectrum. creative-proteomics.com

The fragmentation of the peptide backbone predominantly occurs at the amide bonds, producing characteristic 'b-ions' (containing the N-terminus) and 'y-ions' (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.

When sequencing a peptide containing 4-bromophenylalanine, the characteristic isotopic signature of bromine serves as a valuable confirmation tool. Any b-ion or y-ion that contains the 4-bromophenylalanine residue will appear as a 1:1 doublet, separated by 2 m/z units. nih.gov This isotopic pattern helps to confidently assign fragments and verify the position of the modified amino acid within the peptide sequence. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone is the primary contributor to the CD signal in the far-UV region (190-250 nm). The shape and magnitude of the CD spectrum in this region are characteristic of different types of secondary structures, such as α-helices, β-sheets, and random coils.

While the backbone dictates the far-UV spectrum, aromatic side chains, like the 4-bromophenyl group in this compound, can contribute to the CD spectrum in the near-UV region (250-320 nm). acs.org The absorption of light by the brominated phenyl chromophore can result in distinct CD signals. The intensity and shape of these near-UV signals are highly sensitive to the local environment and the tertiary structure of the peptide, providing information on how the side chain is oriented and interacts with other parts of the molecule. researchgate.net Therefore, incorporating 4-bromophenylalanine can provide a useful probe for monitoring conformational changes or binding events that alter the environment of its side chain. acs.org

Probing Conformational Changes upon Incorporation

The substitution of a natural amino acid with 4-bromo-D-phenylalanine can induce significant or subtle changes in the local and global conformation of a peptide or protein. These structural perturbations are critical to understanding the structure-activity relationships of bioactive peptides and can be monitored using several spectroscopic methods.

Circular Dichroism (CD) spectroscopy is a primary technique used to assess the secondary structure of peptides. nih.gov Changes in the CD spectrum, particularly in the far-UV region (190-250 nm), can indicate shifts in the equilibrium between α-helical, β-sheet, and random coil conformations upon the incorporation of the brominated residue. nih.govosti.gov For instance, the stabilization or destabilization of a helical structure can be quantified by monitoring the changes in the characteristic negative bands at 208 and 222 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy offers a higher-resolution view of conformational changes. While proton or carbon NMR can be complex, the use of halogenated amino acids provides an opportunity for more direct analysis. Although bromine itself is not a commonly used NMR nucleus, related studies using fluorinated phenylalanine (4-F-Phe), a close structural analog, demonstrate the power of this approach. nih.gov 19F-NMR is highly sensitive to the local chemical environment, and the incorporation of a halogenated phenylalanine can result in multiple signals, indicating that the residue exists in several distinct conformational states within the protein or peptide. nih.govresearchgate.net This suggests that the bulky, electronegative bromine atom in 4-Br-Phe would similarly report on conformational heterogeneity and dynamics within its immediate vicinity. nih.gov

Table 1: Spectroscopic Methods for Conformational Analysis
TechniquePrincipleInformation Gained Regarding 4-Br-Phe Incorporation
Circular Dichroism (CD)Measures differential absorption of circularly polarized light. nih.govDetects changes in secondary structure content (α-helix, β-sheet) of the peptide backbone. osti.gov
Nuclear Magnetic Resonance (NMR)Probes the magnetic properties of atomic nuclei. nih.govProvides atomic-level detail on local environment, dynamics, and the presence of multiple conformational states. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy Studies of Complexes

The most direct way to visualize the three-dimensional structure of molecules is through high-resolution structural methods like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM). This compound is particularly valuable in these contexts, especially in crystallography.

High-Resolution Structural Determination of Derived Peptides

In X-ray crystallography, determining the structure of a molecule requires solving the "phase problem." The incorporation of a heavy atom, such as bromine, into a peptide is a well-established technique to aid in this process. nih.gov The bromine atom's large number of electrons causes it to scatter X-rays strongly and in a characteristic way (anomalous scattering) that can be used to calculate the initial phases, bootstrapping the structure determination process. nih.gov

Researchers have successfully synthesized peptides containing p-bromophenylalanine specifically for crystallographic analysis. nih.gov This approach has been instrumental in determining the high-resolution structures of de novo designed peptides, including transmembrane helical bundles. The resulting crystal structures provide precise atomic coordinates, revealing intramolecular and intermolecular interactions, hydrogen bonding patterns, and the specific orientation of the 4-bromophenyl side chain within the folded peptide. nih.govnih.gov

Table 2: Example of a Peptide Containing 4-Bromophenylalanine (4BF) Studied by X-ray Diffraction
PDB IDMolecule DescriptionResolution (Å)Significance
4P6KDesigned transmembrane Zn2+-transporting four-helix bundle. 2.10Demonstrates the use of 4-bromophenylalanine in the crystallographic analysis of a de novo designed functional membrane protein.

Ligand-Protein Co-Crystal Structures

Beyond structuring peptides, derivatives of this compound can be used as ligands or fragments of ligands to study interactions with larger protein targets. Determining the co-crystal structure of a protein bound to a ligand is a cornerstone of structure-based drug design.

In a technique called "fragment screening," small, brominated molecules are soaked into protein crystals. nih.gov The strong anomalous signal from the bromine atom makes it straightforward to identify even weakly bound fragments in the electron density maps, revealing "hot spots" on the protein surface that are suitable for inhibitor development. nih.gov This method has been used to identify novel binding pockets in functionally important proteins. nih.gov

Future Research Directions and Emerging Academic Applications

Development of Next-Generation Peptide and Peptidomimetic Libraries

The incorporation of unnatural amino acids is a cornerstone strategy in the development of novel peptide and peptidomimetic therapeutics. mdpi.com H-D-Phe(4-Br)-OMe.HCl serves as a valuable building block in this endeavor. The introduction of halogen atoms, such as bromine, into peptide sequences can profoundly influence their physicochemical and structural properties. nih.gov

Future research will likely focus on systematically incorporating 4-bromo-D-phenylalanine into peptide libraries to explore structure-activity relationships (SAR). nagase.com The bromine substituent can modulate lipophilicity and electronic properties, potentially enhancing membrane permeability and metabolic stability—key challenges in peptide drug development. nih.govcnr.it The creation of diverse libraries containing this residue will enable the high-throughput screening for peptides with improved therapeutic profiles, such as enhanced target affinity and selectivity. acs.org These libraries could yield new leads for antimicrobial peptides, enzyme inhibitors, and receptor modulators. cnr.itacs.org

Application AreaPotential Advantage of Incorporating this compoundRelevant Research Focus
Antimicrobial Peptides (AMPs) Increased hydrophobicity, altered membrane interaction.Tuning activity and selectivity against pathogenic bacteria and fungi. acs.org
Enzyme Inhibitors Novel interactions within active sites, potential for overcoming resistance.Designing peptides with enhanced binding affinity and specificity.
Receptor Ligands Modified conformational stability and receptor binding kinetics.Developing agonists or antagonists with improved pharmacological properties.

Advanced Strategies for Modulating Protease Activity and Specificity

Proteases are critical targets in numerous diseases, and the design of specific inhibitors is a major goal in medicinal chemistry. ku.edulabome.com The unique stereochemistry (D-amino acid) and the halogen substituent of this compound make it an intriguing component for designing next-generation protease inhibitors. D-amino acids are known to confer resistance to proteolysis, prolonging the half-life of peptide-based inhibitors.

Advanced strategies may involve using 4-bromo-D-phenylalanine to probe and exploit interactions within the active sites of proteases. The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and specificity for the target enzyme. acs.org Researchers can design peptidomimetics where the bromophenyl group is positioned to interact with key residues in a protease's active site, potentially targeting the enzyme's backbone to combat drug resistance. nih.gov This approach is particularly promising for viral proteases, such as those from HIV or coronaviruses, where inhibitor resistance is a significant clinical challenge. nih.govnih.gov

Integration into Advanced Drug Delivery Systems (Conceptual Framework)

The development of advanced drug delivery systems aims to improve the therapeutic efficacy of drugs by controlling their release and targeting specific tissues. The properties of this compound lend themselves to a conceptual framework for integration into such systems. Bioactive peptides are increasingly being incorporated into packaging materials and hydrogels for controlled release. nih.govnih.gov

A conceptual framework could involve the following:

Self-Assembling Nanostructures: Peptides containing 4-bromophenylalanine could be designed to self-assemble into nanostructures like nanotubes or hydrogels. polimi.itnih.gov The halogen bond could serve as a key interaction driving and stabilizing this assembly. These nanostructures could encapsulate other therapeutic agents, releasing them in response to specific environmental triggers.

Enhanced Lipophilicity for Membrane Transversal: The brominated phenyl ring increases the lipophilicity of peptides, which could be exploited to improve their ability to cross cellular membranes or even the blood-brain barrier. nih.gov This is a significant hurdle for many peptide-based drugs.

Functionalized Polymeric Matrices: The compound could be incorporated into biocompatible polymers. The peptide's properties could influence the mechanical and diffusion characteristics of the polymer, allowing for the creation of smart materials for sustained drug release. nih.gov

Exploiting Halogen Effects in Conformational Control and Molecular Recognition

The bromine atom in this compound is not merely a bulky substituent; it is a functional group capable of forming halogen bonds (XBs). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site. polimi.it This interaction is increasingly recognized as a powerful tool in molecular engineering and drug design. nih.govacs.org

Future research will focus on exploiting these halogen effects in two key areas:

Conformational Control: The introduction of a halogen bond donor like 4-bromophenylalanine can be used to stabilize specific peptide secondary structures, such as β-hairpins or helices. nih.govresearchgate.net Studies have shown that a single, strategically placed halogen bond can provide conformational stability comparable to a hydrogen bond. acs.org This control over peptide folding is crucial for designing molecules that can mimic protein structures and modulate protein-protein interactions (PPIs). acs.orgchemrxiv.org

Molecular Recognition: Halogen bonds can enhance the affinity and selectivity of a peptide for its biological target. acs.org The specific geometry and strength of halogen bonds can be fine-tuned, offering a sophisticated tool for rational drug design. By placing the 4-bromo-D-phenylalanine residue in a peptide sequence, researchers can design ligands that form specific halogen bonds with electron-rich pockets in a target protein, leading to tighter and more selective binding.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are indispensable for predicting and understanding the behavior of modified peptides at the molecular level. magtech.com.cn For a compound like this compound, computational chemistry and molecular dynamics (MD) simulations offer powerful predictive tools for future research. researchgate.netrjmseer.com

Prediction of Binding Modes and Conformational Landscapes

MD simulations allow researchers to explore the conformational landscape of peptides containing 4-bromo-D-phenylalanine. researchgate.netnih.gov These simulations can predict how the bromine atom influences the peptide's folding and flexibility. Furthermore, molecular docking studies can predict the binding modes of these peptides with their target proteins, identifying key interactions, including potential halogen bonds, that contribute to binding affinity. nih.govmdpi.com This in silico analysis helps prioritize which peptide sequences to synthesize and test experimentally, saving significant time and resources. mdpi.com Recent computational studies have begun to systematically investigate the impact of halogen bonds on protein-peptide binding and protein stability, providing a theoretical foundation for these design efforts. acs.org

Rational Design of Derivatives with Tuned Properties

Computational tools are central to the rational design of new molecules. chemrxiv.orgchemrxiv.orgmdpi.com Starting with the this compound scaffold, researchers can computationally model the effects of further modifications. For example, they can explore how different halogen substitutions (e.g., chlorine or iodine) at the same position might alter binding affinity or conformational preference. polimi.it This rational, computer-aided approach facilitates the design of peptidomimetics with precisely tuned properties, overcoming the pharmacokinetic limitations of traditional peptides and accelerating the discovery of novel therapeutics. chemrxiv.orgchemrxiv.orgnih.gov

Computational TechniqueApplication for this compound ResearchExpected Outcome
Molecular Dynamics (MD) Simulations Simulating the behavior of peptides containing the residue in solution.Understanding conformational preferences and stability. researchgate.netnih.gov
Molecular Docking Predicting how these peptides bind to target proteins (e.g., proteases).Identifying key binding interactions and predicting binding affinity. nih.gov
Quantum Mechanics (QM) Calculations Analyzing the nature and strength of halogen bonds.Quantifying the contribution of halogen bonding to binding and stability. acs.org
Free Energy Perturbation (FEP) Calculating the relative binding affinities of different derivatives.Guiding the rational design of more potent and selective compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of H-D-Phe(4-Br)-OMe.HCl critical for experimental design?

  • Answer : The compound features a bromine substituent at the para position of the phenylalanine aromatic ring, a methyl ester group, and a hydrochloride salt. Its molecular formula is C₁₀H₁₂BrNO₂·HCl, with a molecular weight of 294.57–294.63 g/mol (exact value depends on isotopic composition) . Key properties include solubility in polar aprotic solvents (e.g., DMSO), hygroscopicity (requires storage at -20°C in anhydrous conditions), and chiral purity (D-configuration). For experimental reproducibility, verify purity via HPLC (>98%) and confirm structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

  • Answer : Synthesis typically involves bromination of L/D-phenylalanine derivatives followed by esterification and HCl salt formation. Critical steps:

  • Use anhydrous conditions to prevent hydrolysis of the methyl ester .
  • Control reaction temperature (0–5°C) during bromination to avoid over-substitution .
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials .
  • Validate final product purity using reversed-phase HPLC with UV detection at 254 nm .

Q. What are the best practices for characterizing chiral purity in this compound?

  • Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10 v/v) to resolve D- and L-enantiomers. Compare retention times with commercially available standards . Alternatively, employ circular dichroism (CD) spectroscopy to confirm the D-configuration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model steric and electronic effects of the bromine substituent on coupling efficiency. Focus on:

  • Electron-withdrawing effects of Br on the aromatic ring, which may reduce nucleophilicity of the amino group .
  • Steric hindrance during carbodiimide-mediated activation (e.g., DCC/HOBt) .
  • Validate predictions with experimental coupling yields using Fmoc-solid-phase peptide synthesis (SPPS) .

Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?

  • Answer : Discrepancies often arise from variations in assay conditions or impurities. Strategies include:

  • Re-test the compound under standardized conditions (e.g., fixed pH, temperature, and solvent composition) .
  • Perform dose-response curves to confirm IC₅₀ values across multiple replicates.
  • Analyze impurities (e.g., de-esterified byproducts) using LC-MS and correlate their presence with bioactivity .

Q. How can researchers ensure reproducibility of spectral data (NMR, MS) for this compound across labs?

  • Answer : Adopt the following protocols:

  • NMR : Dissolve the compound in deuterated DMSO-d₆, reference to TMS (0 ppm), and report all coupling constants (J-values). Publish full spectra in supporting information .
  • MS : Use high-resolution electrospray ionization (HR-ESI-MS) and calibrate with a standard (e.g., sodium trifluoroacetate). Report m/z values to four decimal places .

Q. What strategies mitigate racemization during peptide synthesis using this compound?

  • Answer : Racemization is minimized by:

  • Using low-basicity coupling agents (e.g., OxymaPure/DIC instead of HOBt) .
  • Maintaining reaction temperatures below 0°C during activation.
  • Monitoring enantiomeric excess (ee) via chiral HPLC after each coupling cycle .

Data Management & Reporting

Q. How should researchers document synthetic procedures and analytical data for compliance with FAIR principles?

  • Answer : Use electronic lab notebooks (ELNs) like Chemotion to record raw data (e.g., reaction conditions, chromatograms). Assign unique identifiers (DOIs) to datasets and deposit them in repositories such as RADAR4Chem or Chemotion . Include metadata such as solvent purity, instrument calibration dates, and software versions .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data involving this compound?

  • Answer : Use multivariate regression analysis (e.g., partial least squares, PLS) to correlate structural descriptors (e.g., Hammett σ values for Br substitution) with bioactivity. Validate models using leave-one-out cross-validation and report R² and Q² values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.